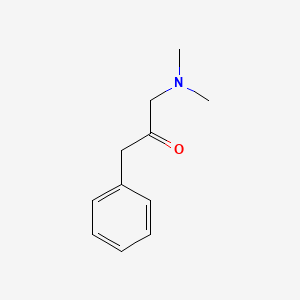

1-(Dimethylamino)-3-phenylpropan-2-one

Description

Contextualization within β-Aminoketone Chemistry

β-Aminoketones are organic compounds characterized by a ketone functional group and an amino group separated by a two-carbon bridge, placing the amino group at the beta position relative to the carbonyl group. This structural arrangement imparts a unique reactivity to the molecule, making it a valuable intermediate in a multitude of chemical transformations. The general structure of a β-aminoketone allows for a wide range of substituents on the nitrogen atom and at the α and β carbons, leading to a vast library of compounds with diverse properties.

These compounds are often synthesized through the Mannich reaction, a three-component condensation involving a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and a ketone with at least one acidic α-hydrogen. wikipedia.orgadichemistry.com The products of this reaction, known as Mannich bases, are instrumental in the synthesis of various nitrogen-containing heterocycles and as precursors to α,β-unsaturated ketones. adichemistry.com

Structural Characteristics and Chemical Classification

1-(Dimethylamino)-3-phenylpropan-2-one is a specific β-aminoketone with a molecular formula of C₁₁H₁₅NO. guidechem.com Its structure consists of a three-carbon propane (B168953) backbone. A ketone functional group is located at the second carbon (C2), a dimethylamino group is attached to the first carbon (C1), and a phenyl group is bonded to the third carbon (C3).

The presence of the basic dimethylamino group and the carbonyl group are the key determinants of its chemical properties. The nitrogen atom's lone pair of electrons makes it a nucleophilic and basic center, while the carbonyl group is electrophilic at the carbonyl carbon and can be enolized at the α-carbons (C1 and C3). The phenyl group provides steric bulk and can influence the electronic properties of the molecule through inductive and resonance effects.

Based on its functional groups, this compound is classified as a tertiary amine and a ketone. The hydrochloride salt of this compound is also known, with the CAS number 1864061-34-6. bldpharm.com

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1864061-34-6 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

Significance in Contemporary Organic Synthesis and Mechanistic Studies

While specific research on this compound is not as extensive as for its isomer, 3-(dimethylamino)-1-phenylpropan-1-one, its structural features suggest significant potential in organic synthesis and mechanistic investigations.

Synthetic Utility:

β-Aminoketones are highly valued as synthetic intermediates. The presence of both an amino and a ketone group allows for a variety of subsequent reactions. For instance, the ketone can be reduced to an alcohol, and the amino group can be further alkylated or participate in cyclization reactions. A particularly important application of Mannich bases is their use in the synthesis of α,β-unsaturated ketones through Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the Mannich base. adichemistry.com

The likely synthesis of this compound would proceed via the Mannich reaction. In this case, the reactants would be phenylacetone (also known as benzyl (B1604629) methyl ketone), formaldehyde (B43269), and dimethylamine (B145610). wikipedia.org

Table 2: Reactants for the Proposed Synthesis of this compound

| Reactant | Role |

| Phenylacetone | Enolizable ketone |

| Formaldehyde | Non-enolizable aldehyde |

| Dimethylamine | Secondary amine |

The mechanism of this reaction begins with the formation of an Eschenmoser-like salt, a dimethylaminomethylium ion, from dimethylamine and formaldehyde. adichemistry.com Phenylacetone then forms an enol or enolate, which acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This C-C bond-forming step results in the final β-aminoketone product.

Mechanistic Studies:

The study of the Mannich reaction itself is a significant area of mechanistic investigation. The regioselectivity of the reaction with unsymmetrical ketones like phenylacetone is of particular interest. Phenylacetone has two enolizable positions: the methyl group and the benzylic methylene (B1212753) group. The reaction conditions can influence which of these positions reacts with the iminium ion, leading to different structural isomers. The formation of this compound would result from the reaction at the methyl group of phenylacetone. Investigating the factors that favor this regioselectivity would be a valuable mechanistic study.

Furthermore, comparing the reactivity and synthetic applications of this compound with its more commonly studied isomer, 3-(dimethylamino)-1-phenylpropan-1-one, could provide insights into how the relative positions of the functional groups influence the molecule's properties and behavior in chemical reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114049-98-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(dimethylamino)-3-phenylpropan-2-one |

InChI |

InChI=1S/C11H15NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

ZADZABOQFDCRPL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dimethylamino 3 Phenylpropan 2 One

Classical and Contemporary Approaches to β-Aminoketone Synthesis

The construction of the β-aminoketone framework has been achieved through several key synthetic transformations. These methods have evolved from traditional multi-component reactions to more sophisticated and efficient catalytic processes.

The Mannich reaction is a classic and widely employed method for the synthesis of β-aminoketones. adichemistry.com It is a three-component condensation reaction involving an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde, typically formaldehyde (B43269). adichemistry.comnih.gov For the synthesis of 1-(Dimethylamino)-3-phenylpropan-2-one, the reactants would be phenylacetone, dimethylamine (B145610), and formaldehyde. The reaction is typically carried out under acidic conditions, which facilitates the formation of an iminium ion from the amine and aldehyde. adichemistry.com The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the desired β-aminoketone, also known as a Mannich base. adichemistry.com

The general mechanism involves the formation of a dimethylaminium ion from dimethylamine hydrochloride, which then reacts with formaldehyde to generate an Eschenmoser's salt-like intermediate. Phenylacetone, in its enol form, then attacks this electrophilic species to yield this compound. adichemistry.com

While the classical Mannich reaction is effective, it can sometimes suffer from drawbacks such as harsh reaction conditions and the formation of side products. rsc.org Consequently, numerous variants have been developed to improve yields, selectivity, and reaction conditions. These include the use of pre-formed iminium salts and the application of microwave-assisted organic synthesis (MAOS) to accelerate the reaction. researchgate.net

Table 1: Examples of Mannich Reaction Conditions for β-Aminoketone Synthesis

| Ketone | Amine | Aldehyde | Catalyst/Conditions | Product | Reference |

| Acetophenone | Dimethylamine HCl | Paraformaldehyde | Ethanol, reflux | 3-(Dimethylamino)-1-phenylpropan-1-one | nih.gov |

| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | Ethanol, HCl, reflux | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | nih.govresearchgate.net |

| Cyclohexanone | Dimethylamine HCl | Formaldehyde | Acetic acid | 2-[(Dimethylamino)methyl]cyclohexanone | adichemistry.com |

Beyond the Mannich reaction, several other strategies have been developed for the synthesis of β-aminoketones, often involving the functionalization of carbonyl compounds. One prominent alternative is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.org This method can be more atom-economical than the Mannich reaction. For the synthesis of a precursor to this compound, one could envision the addition of dimethylamine to benzylideneacetone. These reactions are often catalyzed by Lewis acids or bases. rsc.org

Another approach involves the direct reductive hydroamination of ynones. This metal-free method utilizes a hydroboration of the ynone followed by reaction with an amine to afford the β-aminoketone. rsc.org Furthermore, β-aminoketones can be prepared through the reduction of enaminones, which are themselves synthesized from β-dicarbonyl compounds and amines. acgpubs.org Gold(III) catalysts and other metal triflates have been shown to be effective in promoting the synthesis of enaminones under environmentally friendly conditions. acgpubs.org

A copper-catalyzed electrophilic amination of cyclopropanols provides another route to β-aminoketones through C-C bond cleavage and the formation of a Csp³-N bond under mild conditions. organic-chemistry.org

The target compound can also be synthesized by modifying existing propanone or propanol (B110389) structures. For instance, a process for preparing 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol involves the Raney nickel-catalyzed reduction of a nitro-alcohol precursor with simultaneous or subsequent dimethylation. googleapis.comgoogle.com This highlights a strategy where a nitro group serves as a precursor to the amino functionality. The reduction of a nitro group to an amine, followed by reductive amination with formaldehyde and a reducing agent like sodium borohydride (B1222165), is a common method for introducing a dimethylamino group.

Additionally, the reaction of a β-dimethylaminoketone with an organometallic reagent, such as a Grignard or organolithium reagent, can lead to the corresponding tertiary alcohol. google.com While this reaction modifies the ketone, it demonstrates the synthetic utility of the β-aminoketone scaffold for creating more complex molecules. The reverse of this, the oxidation of a corresponding amino alcohol, could also potentially yield the desired β-aminoketone, although this is a less common synthetic route.

Asymmetric Synthesis of Enantiopure this compound and Derivatives

The development of stereoselective methods to produce enantiomerically pure β-aminoketones is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer.

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral β-aminoketones, oxazolidinones, popularized by David A. Evans, are a common class of chiral auxiliaries. wikipedia.orgnih.gov For example, an N-acyloxazolidinone can be enolized and then reacted with an electrophilic source of the "amino" part of the β-aminoketone. Alternatively, an α,β-unsaturated N-acyloxazolidinone can undergo a diastereoselective conjugate addition with an amine.

Pseudoephedrine is another versatile chiral auxiliary that can be used to synthesize enantiomerically enriched carboxylic acids, which can then be converted to ketones. nih.govsigmaaldrich.com Amides derived from pseudoephedrine can be diastereoselectively alkylated to introduce the desired stereochemistry. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Application | Reference |

| Evans Oxazolidinones | Rigid structure directs alkylation and aldol (B89426) reactions | Asymmetric alkylation, aldol reactions | wikipedia.orgnih.gov |

| Pseudoephedrine | Readily available in both enantiomeric forms | Diastereoselective alkylation of amides | nih.gov |

| Camphorsultam | Highly crystalline derivatives aid in purification | Asymmetric Diels-Alder, alkylation, and aldol reactions | wikipedia.org |

Catalytic asymmetric methods offer a more efficient and atom-economical approach to enantiopure compounds compared to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

The catalytic asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-aminoketones. organic-chemistry.org This can be achieved using chiral metal catalysts or organocatalysts. For example, silver acetate (B1210297) in combination with a chiral phosphine (B1218219) ligand derived from an amino acid has been shown to catalyze the enantioselective Mannich reaction between silyl (B83357) enol ethers and imines. organic-chemistry.org Bifunctional catalysts, such as those derived from quinidine, have also been successfully employed in direct Mannich reactions to produce N-protected β-aminoketones with high diastereo- and enantioselectivities. organic-chemistry.orgnih.gov

Asymmetric hydrogenation and transfer hydrogenation of enamines or α,β-unsaturated ketones are also effective strategies. nih.govmdpi.com Chiral transition metal complexes, often based on ruthenium or rhodium with chiral phosphine ligands, are commonly used for these transformations. Organocatalytic methods, using chiral Brønsted acids or bases, have also emerged as a powerful alternative for the enantioselective reduction of iminium ions generated in situ. frontiersin.org

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomers

The resolution of racemic mixtures into their constituent enantiomers is a critical step in chemical synthesis, particularly for applications where stereochemistry dictates biological activity. For this compound, a chiral α-amino ketone, both chromatographic and crystallization-based methods are applicable for enantiomeric separation.

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers. The basic principle involves the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation.

For α-amino ketones and related structures, polysaccharide-based CSPs are particularly effective. nih.gov These phases, typically derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, offer a broad range of enantioselectivity through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. nih.govyakhak.org The basic dimethylamino group and the carbonyl group of the target molecule are key sites for such interactions. Another class of CSPs effective for resolving compounds with primary amino groups, and potentially analogous secondary or tertiary amines, are those based on chiral crown ethers. tandfonline.com

The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent (like n-hexane) and a polar modifier (an alcohol such as isopropanol (B130326) or ethanol) is commonly used. nih.gov The type and concentration of the alcohol modifier can be adjusted to fine-tune retention and resolution.

Table 1: Illustrative HPLC Conditions for Chiral Resolution of Aminoketones

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide Derivatives | Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IB | n-Hexane/Isopropanol mixtures, Ethanol | Hydrogen bonding, π-π stacking, steric interactions |

| Chiral Crown Ethers | (+)-(18-Crown-6) CSPs | Aqueous buffers with organic and acidic modifiers | Complexation with the protonated amine group |

This table presents typical conditions used for the resolution of analogous aminoketone compounds. Specific conditions for this compound would require experimental optimization.

Crystallization-Based Resolution

Crystallization techniques represent a classical and industrially scalable method for resolving enantiomers. The most common approach is diastereomeric resolution . wikipedia.org This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org

Due to their different spatial arrangements, diastereomers possess distinct physical properties, including solubility. wikipedia.org This solubility difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the desired enantiomer of the amine can be recovered by neutralizing the salt.

Another advanced technique is Crystallization-Induced Diastereomer Transformation (CIDT), a powerful method that can theoretically convert 100% of a racemic mixture into a single desired diastereomer. nih.gov This process is applicable when the stereocenter is labile under the reaction conditions, allowing for in-situ epimerization of the unwanted diastereomer in solution back to the desired, less soluble diastereomer which then crystallizes. nih.gov

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid |

| (-)-Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid Derivative |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The efficient synthesis of this compound in the laboratory relies on a well-optimized process. A common and direct route to such α-amino ketones is the Mannich reaction. wikipedia.orgchemtube3d.com This three-component condensation involves a ketone with an acidic α-proton (benzyl methyl ketone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). adichemistry.com

Process Optimization

Optimizing the Mannich reaction is key to maximizing yield and purity while minimizing side products. Several parameters must be carefully controlled. numberanalytics.comnumberanalytics.com

Reactants and Stoichiometry : The use of dimethylamine hydrochloride salt is common, as the reaction is typically performed under acidic conditions which favors the formation of the required electrophilic Eschenmoser's salt precursor. adichemistry.com Precise control of the stoichiometry between the three components is essential to prevent side reactions, such as multiple additions of formaldehyde. youtube.com

Catalyst : The reaction is generally acid-catalyzed. chemtube3d.com Mineral acids like hydrochloric acid are often used to maintain a low pH, which facilitates the formation of the intermediate iminium ion and the enol form of the ketone. adichemistry.comyoutube.com

Solvent : The choice of solvent influences reaction rates and solubility of reactants. Polar solvents such as ethanol, methanol, or even water are frequently employed. adichemistry.comnumberanalytics.com

Temperature : Temperature control is critical. The initial formation of the iminium ion can be exothermic, and excessive temperatures can lead to the formation of undesired byproducts. numberanalytics.com The reaction may be initiated at a lower temperature and then allowed to proceed at room or slightly elevated temperatures.

Table 3: Key Parameters for Optimization of the Mannich Synthesis

| Parameter | Typical Conditions/Considerations | Impact on Reaction |

| Amine Source | Dimethylamine hydrochloride | Provides acidic conditions, controls amine reactivity |

| Aldehyde Source | Aqueous formaldehyde (formalin) or paraformaldehyde | Highly reactive; stoichiometry is critical |

| Catalyst | Hydrochloric Acid (catalytic amount) | Facilitates iminium ion and enol formation |

| Solvent | Ethanol, Methanol, Water | Affects solubility, reaction rate, and work-up |

| Temperature | 0°C to reflux | Controls reaction rate and selectivity; prevents side reactions |

Scalability Considerations

Transitioning a laboratory procedure to a larger, gram-scale synthesis introduces several challenges that must be addressed. numberanalytics.com

Thermal Management : The Mannich reaction can be exothermic, and maintaining consistent temperature control in a large reactor is more challenging than in small-scale glassware. numberanalytics.com Inadequate heat dissipation can lead to runaway reactions or increased byproduct formation.

Mixing : Ensuring efficient and homogenous mixing of the three components is crucial for consistent results on a larger scale. Inadequate mixing can create local "hot spots" or areas of high reactant concentration, leading to lower yields and impurities. numberanalytics.com

Reagent Handling : Handling larger quantities of reagents like aqueous formaldehyde requires appropriate engineering controls and safety protocols.

Work-up and Purification : Purification by column chromatography, common in research labs, is often impractical for large quantities. Scalable purification methods such as crystallization or distillation must be developed. For this compound, isolation via crystallization of its hydrochloride salt could be a viable large-scale purification strategy.

Alternative Technologies : For large-scale production, moving from traditional batch reactors to continuous flow systems can offer significant advantages in terms of safety, temperature control, and consistency. numberanalytics.com Microwave-assisted synthesis has also been shown to be effective for scaling up Mannich reactions, offering rapid and uniform heating. nih.gov

Chemical Transformations and Reactivity of 1 Dimethylamino 3 Phenylpropan 2 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in 1-(dimethylamino)-3-phenylpropan-2-one is a primary site for nucleophilic attack and condensation reactions, allowing for modifications that lead to a variety of structurally related compounds.

Reductions to Hydroxyl-Containing Analogs of this compound

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(dimethylamino)-3-phenylpropan-2-ol. This transformation is typically achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, offering mild reaction conditions and high chemoselectivity for the reduction of ketones and aldehydes. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Another potent reducing agent that can be utilized is lithium aluminum hydride (LiAlH₄). While more reactive than sodium borohydride, it also effectively reduces the ketone to the corresponding alcohol. Catalytic hydrogenation is another viable method for the reduction of the ketone group. This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. For instance, the reduction of a related compound, 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, to the corresponding amino alcohol has been successfully carried out using Raney nickel-catalyzed hydrogenation. mnstate.eduadichemistry.com

| Starting Material | Reducing Agent/Catalyst | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 1-(Dimethylamino)-3-phenylpropan-2-ol |

| This compound | Lithium aluminum hydride (LiAlH₄) | 1-(Dimethylamino)-3-phenylpropan-2-ol |

| This compound | Raney Nickel / H₂ | 1-(Dimethylamino)-3-phenylpropan-2-ol |

Nucleophilic Additions and Condensation Reactions Involving the Ketone Functionality

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols after acidic workup. These reactions are fundamental for the formation of new carbon-carbon bonds. nih.govresearchgate.net

Furthermore, the ketone can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) and ethyl cyanoacetate, in a process known as the Knoevenagel condensation. google.comnih.govmdpi.com This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. For instance, the reaction of a ketone with malononitrile in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can yield a benzylidenemalononitrile (B1330407) derivative. bhu.ac.in

Carbonyl Group Derivatization Reactions

The ketone carbonyl group of this compound can be derivatized through reactions with various nitrogen-containing nucleophiles. These reactions are often used for the characterization and identification of ketones.

One common derivatization is the formation of a hydrazone. The reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) produces a 2,4-dinitrophenylhydrazone, which is typically a brightly colored solid with a sharp melting point. researchgate.net

Another important derivatization is the formation of an oxime through the reaction with hydroxylamine (B1172632) (NH₂OH). researchgate.net The resulting oxime can exist as E and Z isomers and serves as a stable derivative of the parent ketone. The oxime of the related compound 1-phenylpropan-2-one has been synthesized and characterized. nih.gov

Reactivity of the Tertiary Dimethylamino Moiety

The tertiary dimethylamino group in this compound provides a site for electrophilic attack and is involved in elimination reactions, further expanding the synthetic utility of this compound.

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to alkylation by alkyl halides. This reaction, known as quaternization, leads to the formation of a quaternary ammonium salt. nih.govwisc.edu For example, the reaction of this compound with an excess of methyl iodide (CH₃I) would yield the corresponding quaternary ammonium iodide, 1-(trimethylammonio)-3-phenylpropan-2-one iodide. This transformation converts the tertiary amine into a good leaving group for subsequent elimination reactions. bhu.ac.inrsc.orgresearchgate.net

Heterocyclic Ring Formation via the Amine Group

Specific studies detailing the participation of the dimethylamino group of this compound in heterocyclic ring formation are not documented in available research. However, α-amino ketones are recognized as valuable precursors in the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net

Generally, the formation of heterocyclic rings from α-amino ketones can proceed through several pathways. The nitrogen atom of the amino group can act as a nucleophile, and the adjacent carbonyl group and α-protons provide additional reactive sites for cyclization reactions. For instance, α-acylamino ketones are versatile starting materials for the synthesis of heterocycles like imidazoles and oxazoles. nih.gov In reactions involving bifunctional reagents, the amino ketone moiety can condense to form rings such as pyrazines. rsc.org While these are established transformations for the general class of compounds, specific examples, yields, or conditions involving this compound have not been reported.

Reactivity of the Phenyl Group and Propane (B168953) Side Chain

There is no specific literature detailing the outcomes of aromatic electrophilic or nucleophilic substitution reactions on the phenyl group of this compound. The reactivity of the phenyl group would be influenced by the attached side chain, -CH2C(=O)CH2N(CH3)2.

For electrophilic aromatic substitution , the side chain as a whole is considered deactivating due to the electron-withdrawing nature of the ketone's carbonyl group. lkouniv.ac.in This deactivation makes the benzene (B151609) ring less reactive towards electrophiles than benzene itself. wikipedia.org The carbonyl group typically directs incoming electrophiles to the meta position. masterorganicchemistry.com Therefore, reactions like nitration or halogenation would be expected to yield predominantly the 3-substituted (meta) product. However, the reaction conditions and the potential for the dimethylamino group to be protonated under acidic conditions—further increasing the deactivating effect—would need to be experimentally determined.

Nucleophilic aromatic substitution on the unsubstituted phenyl ring of this molecule is highly unlikely, as this type of reaction requires the presence of strong electron-withdrawing groups on the ring and a potent nucleophile.

The carbonyl group in this compound is at the C2 position. The adjacent carbons, C1 (bearing the dimethylamino group) and C3 (bearing the phenyl group), are both α-positions.

Reactivity at the α-Carbons: The hydrogen atoms on the α-carbons of ketones are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are key intermediates in many reactions. masterorganicchemistry.comacs.org

Enolate Formation: For this compound, enolate formation could potentially occur by deprotonation at either the C1 or C3 position. The relative acidity of the protons at these positions would dictate the regioselectivity of enolate formation, which has not been experimentally reported.

α-Substitution: Once formed, the enolate can react with various electrophiles. For example, α-halogenation could occur by reacting the ketone with halogens under acidic or basic conditions. masterorganicchemistry.com Similarly, alkylation at the α-position is a possibility. The presence of the amino group at one of the α-positions could complicate these reactions, potentially leading to side reactions or influencing the regiochemical outcome. colab.ws

Specific experimental data on reactions at these positions for this compound are not available.

Mechanistic Studies of Key Transformations

No studies reporting the reaction kinetics or thermodynamic parameters for any transformation involving this compound could be located. Such data is typically derived from detailed physical organic chemistry studies, which appear not to have been conducted for this specific compound.

The scientific literature lacks reports on the identification or characterization of reaction intermediates, such as enolates or cyclohexadienyl cations (arenium ions), for reactions involving this compound. wikipedia.org While the formation of such intermediates is mechanistically plausible for the reactions discussed above, their existence and structure for this particular substrate would need to be confirmed through experimental methods like NMR or IR spectroscopy.

Applications of 1 Dimethylamino 3 Phenylpropan 2 One As a Synthetic Building Block

Role in Advanced Carbon-Carbon Bond Formation

The strategic placement of functional groups in 1-(Dimethylamino)-3-phenylpropan-2-one makes it an exceptional substrate for a variety of carbon-carbon bond-forming reactions. Its ability to act as a Michael acceptor and its propensity to undergo substitution reactions at the carbon adjacent to the carbonyl group are key to its utility in generating molecular complexity.

Utility in Alkylation Reactions and Annulations

As a classic Mannich base, this compound is an excellent substrate for alkylation reactions with a wide range of nucleophiles. The dimethylamino group can act as a leaving group upon protonation or quaternization, facilitating nucleophilic substitution. This reactivity is particularly useful in C-alkylation reactions, where carbanions and other carbon-based nucleophiles can be introduced to form new carbon-carbon bonds.

A closely related thiophene (B33073) analog, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been extensively studied, and its reactivity provides a strong indication of the synthetic potential of its phenyl counterpart. Research on the thiophene derivative has demonstrated its successful use in the C-alkylation of ketones, pyrroles, and indoles. google.com This suggests that this compound can be effectively employed to introduce the phenylethylcarbonyl moiety onto various molecular scaffolds.

Furthermore, the reactive nature of this Mannich base makes it a suitable partner in annulation reactions, where the formation of a new ring is achieved through a sequence of bond-forming events. These reactions are fundamental in the synthesis of cyclic and polycyclic systems.

Applications in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The structural attributes of this compound make it an attractive component for the design of novel MCRs. Its ability to participate in sequential reactions, such as an initial Michael addition followed by an intramolecular cyclization or condensation, allows for the rapid generation of molecular diversity from simple starting materials.

While specific MCRs involving this compound are not extensively documented in readily available literature, the broader class of enaminones, which are structurally analogous, are well-established as versatile building blocks in a plethora of MCRs for the synthesis of diverse heterocyclic frameworks. researchgate.net This strong precedent suggests a high potential for this compound to be a valuable synthon in the development of new and efficient multi-component strategies for constructing complex molecular architectures.

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The inherent functionality of this compound provides a robust platform for the synthesis of a wide array of heterocyclic systems, particularly those containing nitrogen.

Formation of Nitrogen-Containing Heterocycles Utilizing the Aminoketone Scaffold

The aminoketone scaffold of this compound is pre-disposed to react with various bifunctional nucleophiles to construct a variety of nitrogen-containing heterocycles. The reaction of its thiophene analog with hydrazines, for instance, has been shown to yield pyrazolines. google.com Similarly, reactions with amidines or guanidines can be envisioned to produce pyrimidine (B1678525) derivatives.

The general synthetic utility of 1-aryl-3-dimethylamino-1-propanone hydrochlorides as Mannich bases has been well-established. researchgate.netresearchgate.net These compounds serve as precursors in reactions where the dimethylamino group is displaced by a nucleophile, which can then participate in a subsequent cyclization reaction. For example, the reaction with a compound containing an active methylene (B1212753) group and a nitrogen nucleophile can lead to the formation of pyridines.

| Heterocycle Class | Potential Reactant(s) with this compound |

| Pyrazolines | Hydrazines |

| Pyridines | Compounds with an active methylene group and an amine |

| Pyrimidines | Amidines, Guanidines, Ureas |

Synthesis of Other Heterocyclic Architectures through Cyclization

Beyond nitrogen-containing heterocycles, the reactivity of this compound can be harnessed to synthesize other heterocyclic systems. Ring-closure reactions involving the carbonyl group and the activated methylene group are key strategies. For example, reaction with bifunctional reagents containing other heteroatoms, such as sulfur or oxygen, could lead to the formation of thiazines or oxazines, respectively.

The versatility of the related 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in ring closure reactions to form benzodiazepines and benzothiazepines further underscores the potential of the phenyl analog in constructing a diverse range of fused heterocyclic systems. google.com

Precursor for Complex Organic Molecules and Scaffolds in Target-Oriented Synthesis

Target-oriented synthesis aims at the efficient construction of a specific, often biologically active, complex molecule. The structural features of this compound make it a valuable starting material or intermediate in the synthesis of such targets.

A notable example of the synthetic utility of a closely related compound is the use of 3-(methylamino)-1-phenyl-2-propen-1-one in the synthesis of a precursor to fluoxetine, a widely used antidepressant. google.com The propenone is reduced to the corresponding amino alcohol, which is a key intermediate in the synthesis of the final drug molecule. This highlights the potential of aminoketones like this compound as building blocks in the pharmaceutical industry.

The ability to introduce the 3-amino-1-phenyl-2-oxopropyl moiety into a molecule provides a handle for further functionalization and elaboration into more complex structures. This makes this compound a strategic choice for chemists designing synthetic routes towards natural products and other complex organic targets.

Development of Chiral Reagents and Ligands from this compound Derivatives

The β-aminoketone scaffold of this compound serves as a valuable precursor for the synthesis of sophisticated chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral molecule. The strategic modification of the parent compound's structure allows for the creation of ligands that can effectively control the stereochemical outcome of a variety of chemical transformations.

A prominent example of a chiral ligand derived from this structural motif is (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide . This compound belongs to a class of ligands known as monoprotected aminoethyl amine (MPAAM) ligands. Developed by the research group of Jin-Quan Yu, this specific ligand has proven highly effective in palladium-catalyzed enantioselective C(sp³)–H bond arylation reactions. nih.govnih.gov

The design of this ligand is critical to its function. It is synthesized from the chiral diamine corresponding to this compound. The presence of a tertiary amine, a secondary amide, and a benzyl (B1604629) group creates a specific chiral environment around a metal center, such as palladium. This intricate three-dimensional structure is essential for inducing high levels of stereoselectivity in catalytic reactions. The ligand's ability to coordinate with the metal catalyst and interact with the substrate simultaneously allows it to direct the reaction pathway towards the formation of a specific enantiomer of the product. nih.gov

Detailed Research Findings: The MPAAM Ligand in Asymmetric C-H Arylation

Research published in the Journal of the American Chemical Society details the successful application of the (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide ligand in the enantioselective C(sp³)–H arylation of free carboxylic acids. nih.govnih.gov This reaction is particularly significant as it functionalizes typically inert C-H bonds without the need for pre-installing a directing group on the substrate, which streamlines the synthetic process. nih.gov

The study demonstrated that the MPAAM ligand, in conjunction with a palladium(II) catalyst, effectively facilitates the arylation of prochiral C–H bonds in substrates like cyclopropanecarboxylic acid and α-aminoisobutyric acid derivatives. The ligand's role is to control the spatial arrangement of the substrate and the arylating agent around the palladium center, thereby dictating the stereochemistry of the newly formed carbon-carbon bond.

The effectiveness of this catalytic system is highlighted by the high yields and excellent enantiomeric ratios achieved for a wide range of substrates and aryl iodide coupling partners. For instance, in the arylation of cyclopropanecarboxylic acid, the process yielded products with enantiomeric ratios of up to 98:2. nih.gov Similarly, high enantioselectivity was observed in the arylation of N-phthaloyl-protected 2-aminoisobutyric acid. nih.gov These results underscore the ligand's ability to create a highly selective chiral pocket that effectively differentiates between the two prochiral C-H bonds of the substrate.

The data below, extracted from the study, illustrates the performance of the (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide ligand in these palladium-catalyzed reactions.

Table 1: Enantioselective C(sp³)–H Arylation of Cyclopropanecarboxylic Acid with Various Aryl Iodides Reaction Conditions: Cyclopropanecarboxylic acid (0.2 mmol), Aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (20 mol%), Ag₂CO₃ (1.5 equiv), Na₂CO₃ (1.5 equiv), HFIP (0.25 mL), 80 °C, 16 h. nih.gov

| Aryl Iodide Coupling Partner | Product | Yield (%) | Enantiomeric Ratio (er) |

| 4-Iodo-methylbenzoate | 4-(1-carboxycyclopropyl)methylbenzoate | 81 | 96:4 |

| 1-Iodo-4-nitrobenzene | 1-(1-carboxycyclopropyl)-4-nitrobenzene | 65 | 98:2 |

| 4-Iodobenzaldehyde | 4-(1-carboxycyclopropyl)benzaldehyde | 76 | 95:5 |

| 1-Bromo-4-iodobenzene | 1-bromo-4-(1-carboxycyclopropyl)benzene | 82 | 96:4 |

| 1-Iodo-4-methoxybenzene | 1-(1-carboxycyclopropyl)-4-methoxybenzene | 55 | 94:6 |

| 2-Iodothiophene | 2-(1-carboxycyclopropyl)thiophene | 51 | 96:4 |

Table 2: Enantioselective C(sp³)–H Arylation of N-Phthaloyl-2-aminoisobutyric Acid with Various Aryl Iodides Reaction Conditions: N-Phthaloyl-2-aminoisobutyric acid (0.1 mmol), Aryl iodide (2.5 equiv), Pd(OAc)₂ (10 mol%), (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (20 mol%), AgOAc (3.0 equiv), NaHCO₃ (1.5 equiv), HFIP (0.2 mL), 80 °C, 24 h. nih.gov

| Aryl Iodide Coupling Partner | Product | Yield (%) | Enantiomeric Ratio (er) |

| 4-Iodo-methylbenzoate | Methyl 4-(1-carboxy-1-methyl-2-(1,3-dioxoisoindolin-2-yl)ethyl)benzoate | 71 | 94:6 |

| 1-Iodo-4-nitrobenzene | 2-(2-(4-nitrophenyl)-1-carboxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | 65 | 95:5 |

| 1-Iodo-4-(trifluoromethyl)benzene | 2-(1-carboxy-1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)-1H-isoindole-1,3(2H)-dione | 61 | 93:7 |

| 1-Iodo-4-methoxybenzene | 2-(1-carboxy-2-(4-methoxyphenyl)-1-methylethyl)-1H-isoindole-1,3(2H)-dione | 55 | 92:8 |

| 1-Iodo-3-methoxybenzene | 2-(1-carboxy-2-(3-methoxyphenyl)-1-methylethyl)-1H-isoindole-1,3(2H)-dione | 58 | 91:9 |

| 2-Iodothiophene | 2-(1-carboxy-1-methyl-2-(thiophen-2-yl)ethyl)-1H-isoindole-1,3(2H)-dione | 52 | 90:10 |

These findings establish that derivatives of this compound are highly valuable platforms for the development of effective chiral ligands. The successful application of the MPAAM ligand in challenging C-H activation reactions opens new avenues for the asymmetric synthesis of complex chiral carboxylic acids from simple and readily available starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Dimethylamino 3 Phenylpropan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 1-(Dimethylamino)-3-phenylpropan-2-one is not available in the surveyed literature.

Specific ¹H and ¹³C chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments for this compound have not been publicly reported.

There are no available studies detailing the use of NOESY or chiral shift reagents for the stereochemical assignment of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Specific infrared and Raman spectral data, including characteristic absorption or scattering frequencies for the functional groups in this compound, are not found in the reviewed sources.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

While the principles of chiral chromatography are widely applied, there are no specific published methods detailing the enantiomeric separation or purity assessment of this compound using HPLC or GC.

X-ray Diffraction for Solid-State Structural Determination and Conformation Analysis

No crystallographic data, such as unit cell dimensions or atomic coordinates, from X-ray diffraction studies of this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of 1 Dimethylamino 3 Phenylpropan 2 One

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. Such studies provide a foundational understanding of its structure, stability, and bonding.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its electronic transitions and reactivity. For 1-(Dimethylamino)-3-phenylpropan-2-one, the HOMO is expected to be localized primarily on the electron-rich regions, namely the nitrogen atom of the dimethylamino group and the π-system of the phenyl ring. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl group (C=O).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited. DFT calculations can provide a quantitative measure of this gap. nih.gov

Electron density distribution maps, derived from the molecular wavefunction, visualize the regions of high and low electron density. researchgate.net In this compound, these maps would show a high concentration of electron density around the electronegative oxygen and nitrogen atoms and delocalized density across the phenyl ring.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.5 | C=O group (π* orbital) |

| HOMO | -6.0 | Nitrogen lone pair, Phenyl ring (π orbitals) |

| HOMO-LUMO Gap | 4.5 | - |

Computational methods can predict the most likely sites for chemical reactions. Reactivity descriptors derived from quantum mechanical calculations, such as the electrostatic potential (ESP) and Fukui functions, are used to identify nucleophilic and electrophilic centers.

For this compound, the ESP map would likely show a negative potential (red) around the carbonyl oxygen, indicating a site prone to electrophilic attack. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, would be a primary nucleophilic site. The hydrogens on the carbon adjacent to the carbonyl group may exhibit some acidity, making them susceptible to deprotonation by a strong base. These computational predictions help in rationalizing and forecasting the molecule's behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformations, which can be explored using computational techniques. lumenlearning.comchemistrysteps.com

Conformational analysis involves systematically studying the molecule's energy as a function of the rotation around its single bonds. lumenlearning.com The flexible propane (B168953) chain in this compound allows for multiple rotational isomers (rotamers). By performing a potential energy surface scan, computational chemists can identify the stable conformations, which correspond to energy minima, and the transition states that separate them.

These studies can reveal the presence of stabilizing intramolecular interactions. For instance, a folded conformation might be stabilized by a weak n→π* interaction between the lone pair of electrons on the nitrogen atom and the π* antibonding orbital of the carbonyl group. researchgate.net Identifying the global minimum energy conformation provides a model for the most populated structure of the molecule in the gas phase.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C1-C2-C3) |

|---|---|---|---|

| Anti | Extended chain | 0.00 (Global Minimum) | ~180° |

| Gauche 1 | Folded conformation | +1.2 | ~60° |

| Gauche 2 | Folded conformation | +1.5 | ~-60° |

| Eclipsed | Transition State | +4.5 | ~0° |

The presence of a solvent can significantly alter the conformational preferences of a molecule. rsc.orgresearchgate.net Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. mdpi.comnih.gov In an MD simulation, the motion of the molecule and surrounding solvent molecules is simulated over time by solving Newton's equations of motion. nih.gov

For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how solvent polarity and hydrogen bonding capabilities affect its conformational equilibrium. rsc.org Polar solvents are expected to stabilize conformations with larger dipole moments. For example, an extended conformation where the polar dimethylamino and carbonyl groups are far apart might be favored in nonpolar solvents, while more compact, folded structures could be stabilized in polar solvents. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. ufl.edu By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, characterizing the transition states and intermediates along the way. nih.gov

For a reaction involving this compound, such as the reduction of its ketone group to an alcohol, computational studies could be employed to:

Propose a step-by-step mechanism: Detailing the movement of atoms and electrons.

Calculate activation energies: The energy barriers of the transition states determine the reaction rate. A lower activation energy implies a faster reaction.

These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain solely through experimental means, aiding in the design of new synthetic routes and the optimization of reaction conditions. ufl.edu

Identification of Transition States and Determination of Activation Energies

The identification of transition states and the calculation of activation energies are cornerstones of computational reaction kinetics, providing insight into the feasibility and pathways of chemical transformations. Methodologies such as the nudged elastic band (NEB) method or calculations of potential energy surfaces are commonly used to determine these parameters. Despite the existence of these powerful computational tools, specific studies applying them to reactions involving this compound are absent from the current body of scientific literature. Therefore, no data on the activation energies for its potential reactions, such as nucleophilic additions or enolate formations, can be presented.

Simulation of Solvation Effects in Reaction Pathways

The surrounding solvent can significantly influence reaction pathways and rates. Computational chemistry addresses these interactions through various solvation models, such as implicit models (e.g., Polarizable Continuum Model - PCM) or explicit models that involve individual solvent molecules. These simulations can provide a more accurate picture of a compound's behavior in a specific medium. However, the application of these solvation models to study the reaction pathways of this compound has not been documented in peer-reviewed research. Consequently, there is no computational data to report on how different solvents might affect its reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental spectra, serve to validate the computational models and can aid in the structural elucidation of molecules. While general methodologies and software for predicting NMR and IR spectra are well-established, and some studies have compared theoretical and experimental spectra for related compounds, a specific computational study presenting predicted spectroscopic parameters for this compound and their validation against experimental data is not available.

Emerging Research Frontiers and Future Prospects for 1 Dimethylamino 3 Phenylpropan 2 One

Development of Novel Catalytic Transformations Involving the Compound

The synthesis and transformation of β-aminoketones, such as 1-(dimethylamino)-3-phenylpropan-2-one, are central to ongoing research in catalysis. researchgate.net A primary focus is the development of more efficient, selective, and sustainable methods for their synthesis, predominantly through variations of the Mannich reaction. nih.gov Recent advancements have seen the successful use of novel catalytic systems to facilitate the three-component reaction between an aldehyde, an amine, and a ketone. rsc.orgorganic-chemistry.org

Researchers have demonstrated that nanocatalysts, such as silica-functionalized copper(0) nanoparticles and magnetic Fe3O4@saponin/Cd, can efficiently catalyze the formation of β-aminoketones with high yields and allow for easy separation and recycling of the catalyst. nih.govrsc.org Lewis acids and iodine have also been employed to catalyze these coupling reactions effectively. nih.govrsc.org

Beyond synthesis, catalytic transformations of the β-aminoketone core are being explored. A key reaction is the catalytic reduction of the ketone group. Asymmetric hydrogenation of amino ketones using chiral rhodium and ruthenium catalysts can produce chiral amino alcohols, which are valuable building blocks in organic synthesis. libretexts.org These catalytic methods represent a significant area of development, enabling the creation of complex molecules from the this compound scaffold.

A summary of catalytic approaches for the synthesis of the β-aminoketone core is presented below.

| Catalyst Type | Specific Example(s) | Reaction | Advantage(s) |

| Nanocatalysts | Silica-functionalized copper(0), Fe3O4@PEG-SO3H | Mannich Reaction | High efficiency, recyclability, improved reaction rates. nih.govrsc.org |

| Metal Catalysts | Zinc tetrafluoroborate, Copper(II) triflate, AgOAc | Mannich-type Reactions | High yields, enantioselectivity (with chiral ligands). organic-chemistry.org |

| Organocatalysts | (R)-β-Proline, Thiamine hydrochloride | Mannich Reaction | Metal-free, enantioselective synthesis. researchgate.net |

| Reduction Catalysts | Chiral Rhodium/Ruthenium complexes | Asymmetric Hydrogenation | Produces chiral amino alcohols with high enantioselectivity. libretexts.org |

Exploration of Bio-inspired Synthetic Routes and Biocatalysis

The quest for greener and more selective chemical syntheses has spurred interest in biocatalysis. Enzymes offer an attractive, environmentally friendly alternative to traditional chemical catalysts for producing complex molecules like amines and alcohols. mdpi.com While direct biocatalytic synthesis of this compound is an emerging area, related research provides a strong foundation for future exploration.

Transaminases (TAs), for instance, are enzymes that can convert carbonyl substrates into primary amines with high enantioselectivity. mdpi.com This technology has been successfully applied in the pharmaceutical industry and demonstrates the potential for synthesizing chiral amines from prochiral ketones. mdpi.com Similarly, keto-reductases and other dehydrogenases are widely used for the enantioselective reduction of ketones to produce chiral alcohols, a potential transformation for this compound. nih.gov The development of a whole-cell biocatalytic process for the reduction of a prochiral ketone to an (R)-allylic alcohol highlights the power of this approach. nih.gov Future research may focus on identifying or engineering enzymes, such as variants of imine reductases or other aminotransferases, capable of directly synthesizing this compound or its derivatives from suitable precursors.

Integration into Supramolecular Assemblies and Coordination Chemistry

While direct research linking this compound to supramolecular chemistry is not yet established, its molecular structure suggests significant potential in this field. The compound possesses key functional groups that can participate in the non-covalent interactions that govern the self-assembly of larger structures. The carbonyl oxygen of the ketone and the nitrogen of the dimethylamino group can both act as hydrogen bond acceptors.

Furthermore, these same heteroatoms, particularly the tertiary amine nitrogen and the carbonyl oxygen, are potential coordination sites (ligands) for metal ions. The formation of metal complexes with β-aminoketones could lead to the development of novel coordination polymers or discrete metallosupramolecular assemblies. The geometry and electronic properties of such assemblies would be dictated by the coordination preferences of the chosen metal ion and the stereochemistry of the β-aminoketone ligand. This remains a promising and largely unexplored frontier for the compound.

Advanced Derivatization for Structure-Activity Relationship Studies in Chemical Probes (without biological activity implications)

The this compound scaffold is an excellent starting point for generating libraries of related compounds to conduct structure-activity relationship (SAR) studies. By systematically modifying the structure, the impact of different functional groups on the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and electronic character, can be investigated. These studies are crucial for the rational design of chemical probes with tailored properties.

For example, derivatization can occur at several positions:

The Phenyl Ring: Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can alter the molecule's electronic properties and reactivity.

The Propanone Chain: Alkyl substitutions on the carbon backbone can increase steric bulk and lipophilicity.

The Amino Group: Variation of the N-alkyl groups can modulate the basicity and steric environment around the nitrogen atom.

The table below, based on analogs of a similar compound, illustrates how specific structural modifications can influence key chemical properties, which is foundational for SAR studies.

| Compound Modification | Key Structural Feature | Impact on Physicochemical Properties |

| Reference Structure | Methylamino group | Baseline basicity and solubility. |

| Dimethyl substitution on propanone chain | Gem-dimethyl group adjacent to amine | Increased steric hindrance, potentially reduced chemical reactivity. |

| tert-Butylamino group | Bulky tert-butyl group on nitrogen | Enhanced lipophilicity, potentially lower solubility in polar solvents. |

| 4-methoxyphenyl ring | Electron-donating methoxy (B1213986) group | Increased electron density and reactivity of the aromatic ring. |

| 3-Chloro substitution on phenyl ring | Electron-withdrawing chloro group | Electron-withdrawing effect, potential for altered reactivity. |

Application in Chemical Biology Tools and Probe Development (without therapeutic or clinical context)

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. sigmaaldrich.com this compound and its derivatives have potential as foundational structures for such tools. A key application is in the development of enzyme inhibitors for research purposes. The hydrochloride salt of this compound has been identified as a potent and selective inhibitor of the enzyme fatty acid synthase (FAS). biosynth.com In a non-clinical context, this makes the compound a valuable chemical tool for studying the role of FAS in various cellular processes in tissue culture. biosynth.com

The development of more sophisticated chemical probes from this scaffold is a significant future prospect. By incorporating specific functionalities, derivatives could be designed for various chemical biology applications:

Fluorescent Probes: Attaching a fluorophore to the core structure could enable the visualization of its localization and interaction with cellular components via fluorescence microscopy. researchgate.net

Affinity Probes: Immobilizing a derivative onto a solid support could be used for affinity chromatography to identify binding partners from cell lysates.

Photo-affinity Probes: Introducing a photo-reactive group (e.g., diazirine or benzophenone) would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating target identification. mdpi.com

These advanced tools would enable researchers to dissect complex biological pathways and elucidate the mechanisms of action of small molecules, representing an exciting direction for the application of this compound in chemical biology. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.